4-(3-BOC-Aminophenyl)-3-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-(2-fluoro-4-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-12-6-4-5-11(9-12)14-8-7-13(20)10-15(14)18/h4-10,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNSUWWFDRBZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 4 3 Boc Aminophenyl 3 Fluorophenol
Reactivity of the Fluorophenol Moiety
The fluorophenol ring is characterized by the presence of a strongly activating hydroxyl group and a deactivating, yet ortho,para-directing, fluorine atom. libretexts.orgmsu.edu The interplay of these substituents, along with the bulky biaryl group at position 4, dictates the regioselectivity of its reactions.
Electrophilic aromatic substitution (EAS) on the fluorophenol ring is primarily governed by the powerful activating and ortho,para-directing nature of the hydroxyl group. msu.edumakingmolecules.com The fluorine atom at position 3, while electron-withdrawing via induction, also directs incoming electrophiles to its ortho and para positions through resonance.
The directing effects of the substituents on the fluorophenol ring can be summarized as follows:
Hydroxyl (-OH) at C1: Strongly activating and ortho,para-directing. It directs electrophiles to positions 2 and 6 (the para position 4 is blocked). msu.edu
Fluorine (-F) at C3: Deactivating but ortho,para-directing. It directs electrophiles to positions 2, 4 (blocked), and 6. libretexts.org
Aryl group at C4: Weakly activating and ortho,para-directing. It directs to positions 3 (blocked) and 5.
Both the hydroxyl and fluorine groups reinforce substitution at positions 2 and 6. Given that the hydroxyl group is a significantly stronger activating group than the deactivating fluorine, its influence is dominant in determining the reaction's outcome. msu.edu Therefore, electrophilic attack is highly favored at the positions ortho to the hydroxyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Bromination | Br₂, FeBr₃ or Br₂ in AcOH | Substitution at C2 and/or C6 | The -OH group is a powerful activating ortho,para-director, making the positions ortho to it highly nucleophilic. msu.edu Bromination of phenols can sometimes be difficult to control, potentially leading to di-substitution. msu.edu |
| Nitration | Dilute HNO₃ | Substitution at C2 and/or C6 | The strong activation by the -OH group allows for nitration even with dilute acid, though oxidative side reactions can occur. msu.edu |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Low yield expected | The Lewis acid catalyst (AlCl₃) can coordinate with the phenolic oxygen, deactivating the ring towards substitution. libretexts.org |
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a nucleophilic phenoxide anion. canbipharma.com This anion is a key intermediate for derivatization at the oxygen atom. Direct nucleophilic substitution to replace the hydroxyl group itself is generally not feasible for sp²-hybridized carbons in aromatic rings. quora.com
Common reactions involving the hydroxyl group include:
O-Alkylation (Williamson Ether Synthesis): The phenoxide, generated by reacting the phenol (B47542) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), can react with an alkyl halide (R-X) to form an ether.
O-Acylation: The phenol can be converted to an ester by reacting with an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Table 2: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| Ether Formation | 1. NaH or K₂CO₃2. R-X (e.g., CH₃I, BnBr) | Aryl ether |
| Ester Formation | RCOCl or (RCO)₂O, Pyridine | Aryl ester |
| Silyl (B83357) Ether Formation | TBDMSCl, Imidazole | Aryl silyl ether |
Reactivity of the Protected Amine Functionality
The tert-butoxycarbonyl (BOC) group is a widely utilized protecting group for amines due to its stability under a range of conditions and its straightforward removal. numberanalytics.com
The primary reaction involving the BOC-protected amine is its deprotection to liberate the free amine. This transformation is most commonly achieved under acidic conditions. nih.gov
Acid-Catalyzed Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane) efficiently cleaves the carbamate (B1207046) to yield the corresponding ammonium (B1175870) salt. nih.gov A subsequent basic workup neutralizes the salt to provide the free amine.
Thermal Deprotection: Studies have shown that N-BOC groups can also be removed under thermolytic conditions, sometimes in a continuous flow setup, which avoids the use of strong acids. nih.gov
While the BOC group is generally stable, specific methods exist to convert N-Boc amines directly into other functionalities, such as ureas, without prior deprotection. organic-chemistry.org
Once the BOC group is removed, the resulting free amine, 4-(3-aminophenyl)-3-fluorophenol, exhibits the typical reactivity of an aniline (B41778) derivative. The amino group is nucleophilic and can participate in a wide array of reactions to form new C-N or heteroatom-N bonds. researchgate.net
Table 3: Common Reactions of the Free Amine
| Reaction Type | Reagents | Product Functional Group |
| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides | Amide |
| N-Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | Sulfonamide |
| N-Alkylation | Alkyl halides (R-X) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine researchgate.net |
| Diazotization | NaNO₂, aq. HCl (0-5 °C) | Diazonium Salt |
The formation of a diazonium salt is particularly useful, as it serves as a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) onto the aromatic ring via Sandmeyer or related reactions.
Reactivity of the Unsubstituted Phenyl Ring and Ortho-Substituents
The second aromatic ring in the molecule, the 3-BOC-aminophenyl moiety, also possesses sites for electrophilic aromatic substitution. Its reactivity is influenced by the two groups attached to it: the BOC-protected amino group and the 4-(3-fluorophenol) system.
Directing Effects:
BOC-Amino Group (at C3'): This group is electron-donating through resonance and is an activating, ortho,para-director. It directs incoming electrophiles to positions 2', 4', and 6'.
Aryl Group (at C1'): The fluorophenol substituent itself acts as an ortho,para-directing group on the second ring. pearson.com It directs incoming electrophiles to positions 2' and 6'.
The directing effects of both substituents reinforce substitution at positions 2' and 6'. The BOC-amino group also directs towards C4'. Therefore, a mixture of products might be expected, with the precise outcome depending on the steric hindrance and the specific electrophile used.
Furthermore, the presence of substituents ortho to the biaryl linkage (at C2' and C6') can lead to hindered rotation around the central carbon-carbon single bond. researchgate.net While this specific molecule may not have sufficiently bulky groups to allow for the isolation of stable atropisomers at room temperature, the rotational barrier is a key conformational feature of substituted biphenyls. researchgate.netresearchgate.net
Exploration of New Chemical Transformations Utilizing the Compound as a Substrate
The strategic positioning of the functional groups in 4-(3-BOC-aminophenyl)-3-fluorophenol allows for its use as a key building block in the synthesis of more elaborate molecular architectures. Research in this area has focused on leveraging the reactivity of the phenol and the protected amine to construct new carbon-carbon and carbon-nitrogen bonds, leading to the formation of highly substituted biaryl systems and other complex scaffolds.
One significant area of exploration involves the use of this compound in transition metal-catalyzed cross-coupling reactions. The deprotected form, 4-(3-aminophenyl)-3-fluorophenol, is a valuable precursor in the synthesis of bioactive molecules. For instance, it serves as a key intermediate in the synthesis of regorafenib, a multi-kinase inhibitor used in cancer therapy. While the BOC-protected form offers advantages in multi-step syntheses by preventing unwanted side reactions of the amino group, the core biaryl structure is the pharmacologically active component.
Recent advancements in synthetic methodology have focused on the direct functionalization of such biaryl systems. While specific studies detailing new transformations starting directly from this compound are not extensively documented in publicly available literature, the principles of modern organic synthesis suggest several potential avenues for its derivatization. These include:
Palladium-catalyzed cross-coupling reactions: The phenolic hydroxyl group can be converted to a triflate or nonaflate, which can then participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce new aryl or amino substituents. These reactions are fundamental in the construction of complex biaryl and triaryl systems.
Directed C-H functionalization: The development of methods for the direct, regioselective activation and functionalization of C-H bonds offers a powerful tool for derivatization. The fluorine and BOC-amino groups can potentially direct metallation to specific positions on the aromatic rings, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.
Derivatization of the phenolic oxygen: The phenol can undergo O-arylation or O-alkylation to introduce further diversity. Copper and palladium-based catalyst systems have been developed for the selective O-arylation of aminophenols, providing access to a range of diaryl ethers. nih.govnih.govmit.eduscispace.comresearchgate.net
A summary of potential catalytic transformations for the derivatization of the core structure is presented below:
| Transformation | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling (after triflation) | Arylboronic acid, Pd catalyst, base | Substituted triaryl compounds |
| Buchwald-Hartwig Amination (after triflation) | Amine, Pd catalyst, base | Arylamine-substituted biaryls |
| O-Arylation | Aryl halide, Cu or Pd catalyst, base | Diaryl ethers |
It is important to note that the BOC-protecting group can be selectively removed under acidic conditions, unmasking the aniline for further reactions such as amide bond formation or diazotization followed by Sandmeyer reactions. This orthogonality allows for a stepwise and controlled derivatization strategy.
Stereochemical Considerations and Chiral Derivatization
The substituted biphenyl (B1667301) scaffold of this compound introduces the potential for axial chirality, a type of stereoisomerism that arises from restricted rotation around a single bond. This phenomenon, known as atropisomerism, is a critical consideration in the design and synthesis of chiral ligands and biologically active molecules.
For a biphenyl system to exhibit atropisomerism, rotation around the aryl-aryl single bond must be sufficiently hindered, and each ring must lack a plane of symmetry that passes through the bond axis. In the case of this compound, the substituents on the phenyl rings are not large enough to significantly restrict rotation at room temperature, and therefore the compound itself is not chiral.
However, the introduction of bulky substituents at the ortho-positions to the biaryl axis can create a significant energy barrier to rotation, leading to the existence of stable, separable atropisomers. The synthesis of such derivatives in an enantiomerically pure form is a significant challenge in modern organic synthesis.
Strategies for the chiral derivatization of this scaffold could involve:
Atroposelective synthesis: This approach aims to create the chiral biaryl axis in a stereoselective manner. This can be achieved through catalytic asymmetric cross-coupling reactions or by using a chiral auxiliary. While specific examples for this molecule are not readily available, the field of atroposelective synthesis is rapidly advancing, with methods such as chiral phosphoric acid-catalyzed aminations of phenols showing promise for related systems. researchgate.net
Chiral resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.
Diastereoselective reactions: If the molecule already contains a stereocenter, the introduction of a new chiral element can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other.
The development of chiral derivatives of this compound is a promising area for future research, with potential applications in asymmetric catalysis and medicinal chemistry. The ability to control the three-dimensional structure of these molecules is crucial for their function as chiral ligands or their interaction with biological targets.
Advanced Spectroscopic and Structural Elucidation of 4 3 Boc Aminophenyl 3 Fluorophenol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(3-BOC-Aminophenyl)-3-fluorophenol, both proton (¹H) and carbon-13 (¹³C) NMR, along with specialized fluorine-19 (¹⁹F) NMR, provide a wealth of information.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the complex proton and carbon spectra of this compound.
COSY (¹H-¹H Correlation): This experiment reveals scalar coupling between protons, typically over two to three bonds. For the title compound, COSY would establish the connectivity within the two aromatic rings. For instance, the protons on the fluorophenol ring would show correlations, as would the protons on the aminophenyl ring.
HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for unambiguously assigning the carbon resonances. The distinct chemical shifts of the aromatic carbons can be definitively linked to their corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing critical information about the connectivity between different functional groups. For example, HMBC can confirm the linkage between the two phenyl rings by showing a correlation from a proton on one ring to a carbon on the other. It can also confirm the position of the BOC group by showing correlations from the tert-butyl protons to the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key 2D-NMR Correlations for this compound
| Atom/Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| tert-Butyl (CH₃) | ~1.5 | ~28 | Carbonyl Carbon |
| tert-Butyl (C) | - | ~80 | - |
| Carbonyl (C=O) | - | ~153 | tert-Butyl Protons, NH Proton |
| NH | ~8.5 (broad) | - | Carbonyl Carbon, Aromatic Carbons |
| Aromatic CHs | 6.8 - 7.5 | 110 - 140 | Inter-ring C-C, Carbonyl C |
| C-F | - | ~160 (d, ¹JCF) | Aromatic Protons |
| C-O | - | ~155 | Aromatic Protons |
| C-N | - | ~140 | Aromatic Protons |
| Quaternary Ar-C | - | 125 - 145 | Aromatic Protons |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet splitting pattern.
Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=1/2) with a wide chemical shift range, making ¹⁹F NMR an excellent probe of the local electronic environment. biophysics.orgwikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to substituent effects and conformation.
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring protons (ortho, meta, and para couplings). The chemical shift will be influenced by the electron-donating hydroxyl group and the bulky, electron-withdrawing phenylamino (B1219803) substituent. The large chemical shift dispersion of ¹⁹F NMR makes it particularly useful for studying interactions with other molecules, as binding events would likely cause a significant change in the fluorine resonance. biophysics.org Long-range couplings between fluorine and protons on the adjacent phenyl ring can also provide valuable information about the dihedral angle between the two rings. huji.ac.il
Table 2: Expected ¹⁹F NMR Parameters for this compound
| Parameter | Expected Value | Information Gained |
| Chemical Shift (δ) | -110 to -140 ppm | Electronic environment of the C-F bond |
| Coupling Constants (JHF) | ³JHF (ortho): 5-10 Hz, ⁴JHF (meta): 1-3 Hz | Connectivity and spatial proximity to protons |
Note: Chemical shift is referenced to a standard like CFCl₃. Values are estimates based on related fluorinated phenols.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide characteristic frequencies for the various functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions corresponding to the O-H stretch of the phenol (B47542) (a broad band around 3200-3500 cm⁻¹), the N-H stretch of the carbamate (B1207046) (around 3300-3400 cm⁻¹), and the C=O stretch of the BOC group (a sharp, intense band around 1700-1720 cm⁻¹). Aromatic C-H and C=C stretching vibrations will appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. nih.gov The C-F bond will have a characteristic stretching vibration in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C bond stretching between the two phenyl rings would be expected to give rise to strong Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Phenol O-H | Stretch | 3200-3500 (broad) | Weak |
| Amide N-H | Stretch | 3300-3400 | Weak |
| Aromatic C-H | Stretch | 3000-3100 | Moderate |
| tert-Butyl C-H | Stretch | 2850-2970 | Strong |
| Carbonyl C=O | Stretch | 1700-1720 | Moderate |
| Aromatic C=C | Stretch | 1450-1600 | Strong |
| C-F | Stretch | 1100-1300 | Moderate |
| C-O (Phenol) | Stretch | 1200-1260 | Moderate |
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles.
This technique would be invaluable for:
Analyzing Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other in the solid state. Hydrogen bonding involving the phenolic O-H and the amide N-H groups, as well as π-π stacking between the aromatic rings, would likely be important features.
Visualizing the Conformation of the BOC Group: The precise orientation of the bulky tert-butyloxycarbonyl group relative to the phenyl ring would be determined.
Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
Beyond basic identification, advanced MS techniques can be used to study fragmentation pathways. The BOC protecting group is known to be labile in the mass spectrometer, often leading to a characteristic neutral loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), or a total loss of the BOC group (100 Da). acs.orgresearchgate.net This fragmentation can be studied using tandem mass spectrometry (MS/MS).
Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N in the BOC group, or ¹⁸O in the phenol), can be used in conjunction with MS to trace the atoms through fragmentation processes and elucidate reaction mechanisms if the compound is used as a reactant. The use of soft ionization techniques can help to minimize the fragmentation of the BOC group if observation of the intact molecular ion is desired. researchgate.net
Table 4: Expected Mass Spectrometry Fragmentation of this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 332.1454 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 276.0828 | Loss of isobutylene |
| [M-BOC+H]⁺ | 232.0876 | Loss of the BOC group |
Note: m/z values are for the monoisotopic mass.
Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
This compound is not inherently chiral. However, if it were to be derivatized in a way that introduces a chiral center, or if it were to adopt a stable, non-superimposable conformation (atropisomerism), then chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential.
Atropisomerism could potentially arise due to restricted rotation around the C-C bond connecting the two phenyl rings, especially if bulky substituents were introduced at the ortho positions. In such a hypothetical scenario, CD spectroscopy would be used to:
Distinguish between Enantiomers: Enantiomers would produce mirror-image CD spectra.
Determine Enantiomeric Excess: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.
Study Conformational Changes: Changes in the CD spectrum can indicate conformational changes in the molecule, such as the inversion of the atropisomers.
As the parent compound is achiral, this section is only applicable to its potential chiral derivatives.
Computational and Theoretical Investigations of 4 3 Boc Aminophenyl 3 Fluorophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(3-BOC-Aminophenyl)-3-fluorophenol at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to yield information about molecular orbitals, charge distribution, and energetic stability. youtube.com
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its most stable three-dimensional structure. researchgate.net
These calculations typically reveal a non-planar geometry, a characteristic feature of substituted biphenyls. rsc.org The dihedral angle between the two phenyl rings is a critical parameter, influenced by the steric hindrance of the ortho-fluorine atom and the bulky tert-Butoxycarbonyl (BOC) protecting group. The torsional barrier for rotation around the central carbon-carbon bond can be calculated, providing insight into the molecule's conformational flexibility. rsc.org DFT methods are also used to compute thermodynamic properties such as the enthalpy of formation and Gibbs free energy, which are crucial for assessing the molecule's stability. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value | Description |
| C-C Inter-ring Bond Length | ~1.48 Å | The distance between the two phenyl rings. |
| Phenyl Ring Dihedral Angle | ~45-55° | The twist angle between the planes of the two aromatic rings. |
| C-F Bond Length | ~1.36 Å | The length of the carbon-fluorine bond on the phenol (B47542) ring. |
| O-H Bond Length | ~0.97 Å | The length of the hydroxyl bond on the phenol ring. |
| N-H Bond Length | ~1.01 Å | The length of the amine bond in the BOC-protected group. |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a high level of theory for probing electronic properties. youtube.com Methods like Møller-Plesset perturbation theory (MP2) can be used, although they are more computationally intensive than DFT. acs.org These calculations are vital for determining properties such as ionization potential, electron affinity, and the distribution of molecular orbitals. acs.org
For this compound, ab initio calculations can precisely map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aminophenyl and phenol rings, indicating these are the primary sites for electrophilic attack. The LUMO distribution highlights the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The fluorine substituent is known to influence these electronic properties significantly. nih.govaps.orgresearchgate.net
Table 2: Representative Electronic Properties from Ab Initio Calculations
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.6 eV | Correlates with chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | ~3.5 Debye | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. acs.orgtandfonline.comnih.gov By simulating the atomic motions over time, MD can explore the conformational landscape of this compound. These simulations are particularly useful for understanding the flexibility of the BOC group and the rotational dynamics around the biaryl linkage. acs.orgnih.gov
MD simulations can reveal the most populated conformations in a given environment (e.g., in a solvent) and the energy barriers between them. This information is crucial for understanding how the molecule's shape changes over time, which can influence its reactivity and interactions with other molecules. For substituted biphenyls, MD simulations can map the potential energy surface as a function of the inter-ring dihedral angle, identifying the most stable rotational isomers (atropisomers). acs.org
In Silico Prediction of Reactivity Pathways and Mechanistic Insights
Computational methods are powerful tools for predicting how this compound might behave in chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various potential reaction pathways. nih.gov
For instance, the reactivity of the phenol and aminophenyl groups can be computationally assessed. nih.gov DFT calculations can model the O-H bond dissociation energy (BDE) of the phenolic hydroxyl group, a key parameter for predicting antioxidant activity. acs.org Similarly, the reactivity of the BOC-protected amine towards hydrolysis or other transformations can be explored. nih.gov Computational studies on aminophenols suggest that they can undergo oxidative oligomerization, and these pathways can be investigated for the title compound. nih.gov The effect of the fluorine atom on the acidity of the phenol and the nucleophilicity of the aromatic rings can also be quantified, providing detailed mechanistic insights.
Computational Design of Novel Derivatives based on this compound
The structural and electronic information gained from computational studies serves as a foundation for the rational design of new molecules. acs.org By modifying the functional groups on the this compound scaffold in silico, chemists can predict how these changes will affect the molecule's properties.
For example, different substituents could be computationally added to the aromatic rings to tune the HOMO-LUMO gap, altering the molecule's electronic and optical properties. nih.gov The BOC protecting group could be replaced with other protecting groups to modulate stability or reactivity. nih.gov These computational screening approaches can prioritize the synthesis of derivatives with desired characteristics, saving significant time and resources in the laboratory. acs.orgbohrium.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Prediction of Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between a molecule's structure, described by calculated molecular descriptors, and its properties. nih.govnih.govmdpi.com For this compound, QSPR can be used to predict specific aspects of its chemical behavior without resorting to more intensive quantum calculations for every new derivative.
By building a model based on a dataset of related aromatic amines and phenols, one could predict properties such as the molecule's chromatographic retention time, solvent partition coefficient, or specific reaction rate constants. nih.govnih.gov Descriptors used in such models often include topological indices, quantum-chemical parameters (like HOMO/LUMO energies), and steric parameters. nih.gov These models provide a rapid screening tool, although their predictive power is confined to the chemical space defined by the training set of compounds.
Applications in Pre Clinical Medicinal Chemistry Research and Drug Design Principles
Strategic Integration of 4-(3-BOC-Aminophenyl)-3-fluorophenol as a Molecular Building Block
This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the molecule without interference from the otherwise reactive amino group. This stability of the Boc group under a variety of reaction conditions is a significant advantage in multi-step synthetic sequences. researchgate.net
The strategic placement of the fluorine atom and the BOC-protected amine on the phenyl ring makes this compound a versatile scaffold. The fluorine atom can modulate the electronic properties and lipophilicity of derivative compounds, while the protected amine provides a reactive handle for subsequent chemical transformations after deprotection. This allows medicinal chemists to systematically explore the chemical space around this core structure to optimize biological activity. For instance, it can be used in the synthesis of fluorinated derivatives, leveraging the stability of the Boc group during these reactions.
Rational Design Principles for Modulating Molecular Interactions
The specific structural features of this compound are instrumental in the rational design of new therapeutic agents. Each functional group plays a distinct role in influencing how a molecule interacts with its biological target.
The substitution of a hydrogen atom with a fluorine atom has profound effects on the electronic properties of the phenyl ring. Fluorine is highly electronegative and acts as a strong electron-withdrawing group through its inductive effect. This can significantly alter the acidity of the phenolic hydroxyl group. For example, the pKa of 3-fluorophenol (B1196323) is 9.29, indicating a higher acidity compared to unsubstituted phenol (B47542) (pKa 9.95). This increased acidity can influence the ionization state of the molecule at physiological pH, which in turn can affect its binding to a target protein through hydrogen bonding or other electrostatic interactions.
In the context of drug-target interactions, the introduction of fluorine can lead to enhanced binding affinity. This is attributed to several factors, including favorable electrostatic interactions between the fluorine atom and the protein, as well as the ability of fluorine to modulate the conformation of the molecule to better fit into a binding pocket. nih.govresearchgate.net Furthermore, fluorine substitution can increase the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.
Table 1: Comparison of pKa Values for Phenol and its Fluorinated Analogue
| Compound | pKa Value (at 25°C) |
| Phenol | 9.95 |
| 3-Fluorophenol | 9.29 |
This table illustrates the acidifying effect of fluorine substitution on the phenolic hydroxyl group.
The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its stability under basic and nucleophilic conditions. researchgate.netorganic-chemistry.org This stability is crucial during the synthesis of complex molecules, as it allows for chemical modifications at other parts of the this compound scaffold without affecting the amine. researchgate.net
The BOC group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine. researchgate.net This deprotected amine then serves as a versatile functional group for further derivatization. It can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different chemical moieties at this position to probe interactions with the biological target. The ability to easily deprotect the amine makes this compound a highly valuable building block for creating libraries of compounds for screening in drug discovery programs. nih.gov
The fluorine atom, although small, can also influence the local conformation of the molecule through electrostatic interactions. In pre-clinical in vitro studies, understanding the conformational preferences of derivatives of this compound is essential for designing ligands that can adopt the optimal geometry to fit into the binding site of a target protein. Techniques such as computational modeling and nuclear magnetic resonance (NMR) spectroscopy can be used to study the conformational landscape of these molecules and guide the design of new compounds with improved binding affinity and selectivity. The pyrrolidine (B122466) ring substituents, for instance, can significantly influence proline puckering and, consequently, peptide folding. researchgate.net
In Vitro Structure-Activity Relationship (SAR) Studies of this compound Derivatives
In vitro SAR studies are a cornerstone of modern drug discovery, providing critical insights into how chemical modifications of a lead compound affect its biological activity.
By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives in in vitro assays, researchers can build a detailed understanding of the SAR. For example, after deprotection of the BOC group, a variety of substituents can be introduced onto the resulting free amine. The nature of these substituents—their size, shape, electronic properties, and hydrogen bonding capacity—can have a dramatic impact on the biological activity.
For instance, in a hypothetical SAR study targeting a specific kinase, different acyl groups could be attached to the amine. The results might show that small, hydrophobic acyl groups lead to potent inhibition, while larger or more polar groups result in a loss of activity. Similarly, modifications at the phenolic hydroxyl group, such as etherification or esterification, can be explored to probe its role in target binding.
Table 2: Hypothetical In Vitro Kinase Inhibitory Activity of Derivatives
| Derivative | Modification | IC₅₀ (nM) |
| Compound A | Free amine (deprotected) | >10,000 |
| Compound B | Acetyl group on amine | 500 |
| Compound C | Benzoyl group on amine | 150 |
| Compound D | Methoxy group on phenol | 800 |
This hypothetical data illustrates how systematic modifications to the this compound scaffold can lead to significant changes in in vitro biological activity, providing valuable information for the design of more potent compounds.
Derivatives of similar compounds, such as 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine, have been synthesized and evaluated as covalent inhibitors of kinases like FLT3, which is implicated in acute myeloid leukemia. nih.gov In one study, the introduction of Michael acceptors like vinyl sulfonamide and acrylamide (B121943) led to compounds with potent inhibitory activities against FLT3 and its mutants. nih.gov For example, compound C14 in that study showed an IC50 of 256 nM against FLT3. nih.gov Such studies highlight the potential of using substituted aminophenyl scaffolds in the development of targeted therapies.
Elucidation of Key Pharmacophoric Elements within the Scaffold
The structure of this compound is a composite of several key chemical motifs that are of significant interest in drug design. The principal components contributing to its pharmacophoric profile are the biphenyl (B1667301) core, the fluorine substituent, the phenolic hydroxyl group, and the BOC-protected amine.
The biphenyl moiety is a prevalent scaffold in medicinal chemistry, known to engage in π-π stacking and hydrophobic interactions within protein binding sites. researchgate.netresearchgate.net Its structural rigidity and defined exit vectors allow for the precise spatial orientation of substituents. blumberginstitute.org
The fluorine atom , positioned ortho to the phenolic hydroxyl group, can significantly influence the molecule's properties. Due to its high electronegativity and small size, fluorine can alter the acidity of the adjacent phenol, modulate lipophilicity, and block metabolic oxidation. nih.gov It can also participate in hydrogen bonding as a hydrogen bond acceptor. nih.gov
The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, which can be crucial for anchoring a ligand to its biological target. nih.gov Its acidic nature also allows for ionic interactions at physiological pH.
The tert-butyloxycarbonyl (BOC) protecting group on the aniline (B41778) nitrogen is primarily a synthetic tool to prevent the amine from undergoing unwanted reactions during chemical synthesis. genscript.com In the context of a final active compound, the BOC group is typically removed. However, if retained, its bulky and lipophilic nature would significantly impact the molecule's steric and hydrophobic profile. The protected amine itself, once deprotected, can serve as a key hydrogen bond donor and a site for further chemical modification. genscript.com
Table 1: Analysis of Pharmacophoric Features
| Feature | Potential Interaction Type | Significance in Drug Design |
|---|---|---|
| Biphenyl Core | Hydrophobic interactions, π-π stacking | Provides a rigid scaffold for orienting other functional groups. researchgate.netresearchgate.netblumberginstitute.org |
| Fluorine Atom | Hydrogen bond acceptor, metabolic blocker | Modulates electronic properties and metabolic stability. nih.gov |
| Phenolic Hydroxyl | Hydrogen bond donor/acceptor | Key anchoring point to biological targets. nih.gov |
Mechanistic Studies of Biological Interactions (in vitro, enzyme/receptor binding, pathway modulation)
While this compound is frequently cited as a key intermediate in the synthesis of complex biologically active molecules, particularly kinase inhibitors, direct mechanistic studies on this specific compound are not extensively reported in the public domain. The research literature primarily focuses on the biological activities of the final, more elaborate compounds derived from this scaffold. However, based on its structural components, we can infer potential interactions.
Investigation of Binding Modes with Specific Biological Targets (e.g., enzymes, receptors)
Hypothetical binding modes for the this compound scaffold can be postulated based on the known interactions of its constituent parts. For instance, in the context of a kinase inhibitor, the aminophenyl moiety, after deprotection, could form crucial hydrogen bonds with the hinge region of the kinase domain. The biphenyl core would likely occupy a hydrophobic pocket, while the fluorophenol ring could interact with solvent-exposed regions or form specific interactions with residues sensitive to its electronic nature.
Recent structure-based drug design studies on related 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have shown that such scaffolds can be potent and selective inhibitors of enzymes like PKMYT1, a target in certain breast cancers. nih.gov In these cases, the interactions are highly specific, with key binding to residues such as Asp251 and Tyr121. nih.gov While these are more complex derivatives, the foundational role of the aminobiphenyl structure is evident.
Understanding the Molecular Basis of Observed In Vitro Biological Responses
The molecular basis for the biological activity of compounds derived from this compound often lies in their ability to inhibit specific enzymes or modulate receptor function. For example, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been shown to induce cell death in cancer cell lines through the concomitant induction of apoptosis and autophagy. nih.gov
The fluorine substitution is known to have a significant impact on biological activity. For instance, studies on phenol derivatives have shown that halogenation can enhance their modulatory effects on receptors like the glycine (B1666218) receptor. nih.gov Specifically, halogenation in a position para to the hydroxyl group was found to increase potency. nih.gov While the fluorine in this compound is in the meta position on the second ring relative to the biphenyl linkage, its influence on the electronic distribution and binding affinity is an important consideration in any structure-activity relationship (SAR) study.
Development of Chemical Probes and Tool Compounds Based on this compound
A chemical probe is a small molecule used to study and manipulate a biological system. This compound is an ideal starting point for the development of such tools. The BOC-protected amine is a key functional handle. Following BOC deprotection under mild acidic conditions, the resulting free amine can be readily derivatized. genscript.com
For example, a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of a target protein could be attached at this position. This would allow for the visualization of the target in cells, the isolation of the target protein for identification, or the permanent labeling of the binding site.
While this compound serves as a versatile precursor, there is limited published evidence of its direct use as a chemical probe without further modification into a more complex, biologically active agent. The development of tool compounds from this scaffold would typically involve its incorporation into a known pharmacologically active molecule to study its mechanism of action.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies for Analogue Libraries
The true potential of the 4-(3-BOC-Aminophenyl)-3-fluorophenol scaffold can be unlocked by generating diverse libraries of analogues for screening and optimization. Future research should focus on developing robust and high-throughput synthetic strategies to systematically modify its core structure. The three primary functional handles—the phenolic hydroxyl, the BOC-protected amine, and the aromatic rings—offer distinct points for chemical diversification.
After deprotection of the tert-butoxycarbonyl (BOC) group under acidic conditions, the resulting free amine can be readily diversified through various reactions. Similarly, the phenolic hydroxyl group is amenable to a wide range of transformations. Late-stage functionalization of the aromatic rings, while more challenging, offers a pathway to novel chemical space.
Advanced modular strategies, such as the Sulfonyl-Fluoride Exchange (SuFEx) click chemistry, could be employed for the rapid, parallel synthesis of large libraries from the phenolic moiety. rsc.org This approach allows for the efficient coupling of phenols with a wide array of partners, dramatically accelerating the discovery of new compounds with desired properties. rsc.org
| Functional Handle | Proposed Reaction | Potential Reagents | Generated Diversity |
|---|---|---|---|
| Phenolic Hydroxyl | O-Alkylation / O-Arylation (Williamson Ether Synthesis) | Alkyl halides, Aryl halides | Modulation of polarity, steric bulk, and hydrogen bonding capacity. |
| Amine (post-BOC deprotection) | N-Acylation / N-Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Introduction of various amide and sulfonamide groups to probe interactions with biological targets. |
| Amine (post-BOC deprotection) | Reductive Amination | Aldehydes, Ketones | Generation of secondary and tertiary amine analogues. |
| Aromatic Rings | Late-Stage C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Installation of functional groups at new positions to explore structure-activity relationships. |
Integration with Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit identification, focusing on screening small, low-complexity molecules (fragments) that typically adhere to the "Rule of Three" (e.g., molecular weight ≤300 Da). nih.govnih.gov While this compound itself is too large to be considered a fragment, its core structure is highly relevant to FBDD campaigns.
Future FBDD programs could identify this scaffold through two main routes:
Fragment Merging: Biophysical screening might identify two independent fragments, such as a fluorophenol and a BOC-aminobenzene, that bind to adjacent sub-pockets of a target protein. A medicinal chemist could then merge these two fragments into a single, more potent molecule, resulting in the 4-(3-phenyl)-3-fluorophenol core.
Fragment Growing: A screening campaign might identify a smaller fragment, like 4-amino-3-fluorophenol, as an initial hit. nih.gov The FBDD strategy would then involve "growing" this fragment by adding substituents to explore the binding pocket, potentially leading to the addition of the second phenyl ring to enhance potency and optimize interactions. youtube.com
A key metric in FBDD is Ligand Efficiency (LE), which relates binding affinity to the size of the molecule (number of heavy atoms). youtube.com The optimization of an initial fragment hit towards the this compound scaffold would be guided by maintaining or improving LE at each step, ensuring that the added chemical complexity contributes efficiently to binding affinity.
Application in Chemical Biology for Target Validation and Pathway Deconvolution
Should an analogue of this compound demonstrate interesting biological activity, it could be developed into a chemical probe to elucidate its mechanism of action. This involves converting the "active" molecule into a tool compound for target identification and pathway analysis. youtube.com
Future work would involve the synthesis of probe molecules by attaching a functional handle to the core scaffold. This handle would allow for the conjugation of a reporter tag, such as:
Biotin (B1667282): For affinity purification of target proteins from cell lysates. The biotinylated probe-protein complex can be captured on streptavidin-coated beads and the protein subsequently identified by mass spectrometry.
A Fluorophore: For visualizing the subcellular localization of the compound and its target through fluorescence microscopy.
A Photo-affinity Label: A group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with the target protein, enabling more robust isolation and identification.
These chemical biology tools would be instrumental in validating the molecular target of the compound (target validation) and understanding its downstream effects on cellular signaling networks (pathway deconvolution), providing critical insights into its biological function. youtube.com
Exploration of Chemoinformatic and Machine Learning Approaches for Compound Optimization
Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling rapid, in silico analysis and prediction of molecular properties. mdpi.comnih.gov These computational tools can be powerfully applied to optimize the this compound scaffold.
A future research workflow could involve the following steps:
Virtual Library Generation: Create a large, virtual library of thousands or millions of analogues based on the synthetic routes outlined in section 7.1.
Descriptor Calculation: For each virtual molecule, compute a set of numerical representations (descriptors or fingerprints) that encode its structural and physicochemical features. atomwise.comyoutube.com
Model Training: Synthesize and test a smaller, diverse subset of the library for a specific biological activity. This experimental data is used to train an ML model, such as a Random Forest or Gradient Boosting algorithm, to learn the relationship between the chemical structure and its activity (a Quantitative Structure-Activity Relationship, or QSAR, model). researchgate.netnih.gov
Predictive Screening: The trained QSAR model is then used to predict the activity of the entire virtual library, allowing researchers to prioritize a smaller set of the most promising compounds for synthesis and testing. schrodinger.comnih.gov
This iterative cycle of computational prediction and experimental validation, known as active learning, can dramatically accelerate the optimization process, saving significant time and resources while exploring a much larger chemical space than would be possible through synthesis alone. schrodinger.com
| Step | Description | Key Tools / Concepts |
|---|---|---|
| 1. Library Design | Enumerate a vast virtual library of synthetically accessible analogues. | Combinatorial library enumeration software. |
| 2. Featurization | Convert molecular structures into machine-readable numerical vectors. | Molecular descriptors, extended-connectivity fingerprints (ECFPs). atomwise.com |
| 3. Model Training | Build a predictive model using experimental data from a small set of compounds. | Random Forest, Support Vector Machines (SVM), Deep Neural Networks. nih.gov |
| 4. Virtual Screening | Use the trained model to score the entire virtual library and prioritize candidates. | QSAR, predictive modeling. researchgate.net |
| 5. Iteration | Synthesize and test top-scoring candidates, add new data to the training set, and retrain the model. | Active learning cycle. |
Potential as a Scaffold for Novel Functional Materials Research
The fluorinated biphenyl (B1667301) core of this compound suggests potential applications beyond biology, in the field of materials science. researchgate.net Fluorinated organic molecules and biphenyl structures are key components in a variety of advanced functional materials. acs.orgman.ac.uk
Future research could explore the viability of this scaffold in areas such as:
Organic Electronics: Biphenyl units are known for their rigidity and ability to facilitate charge transport, making them useful in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The fluorine atom can be used to fine-tune the electronic energy levels (HOMO/LUMO) and improve the stability and performance of such devices. acs.org
Fluoropolymers: After modification of the functional groups, the scaffold could serve as a monomer for the synthesis of novel fluoropolymers. Such materials often exhibit desirable properties like high thermal stability, chemical resistance, and hydrophobicity. man.ac.ukqualitas1998.net
Liquid Crystals: The rigid, rod-like shape of the biphenyl core is a common feature in liquid crystal molecules. Further derivatization could lead to new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Investigation in this area would involve synthesizing derivatives where the BOC-amine and phenol (B47542) groups are replaced or modified to be suitable for polymerization or to incorporate properties required for materials applications.
Q & A
Q. What are the critical steps in synthesizing 4-(3-BOC-Aminophenyl)-3-fluorophenol, and how can purity be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization:
BOC Protection : Introduce the tert-butoxycarbonyl (BOC) group to the amine moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in dichloromethane .
Fluorophenol Coupling : Utilize Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to attach the fluorophenyl group. For SNAr, activated aryl halides (e.g., 3-fluoro-4-hydroxybenzaldehyde derivatives) and Pd catalysts are recommended .
Purification : Use preparative HPLC (e.g., H₂O:MeCN with 0.1% formic acid) to isolate the product. Washing with ice-cold sodium bicarbonate removes acidic impurities .
Q. Data Optimization :
- Monitor reaction progress via LC-MS to detect intermediates.
- Purity >95% is achievable with gradient elution (20%→100% MeCN) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (e.g., C₁₇H₁₇FNO₃: calc. 302.12, observed 302.13) .
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms BOC-group orientation .
Advanced Research Questions
Q. How do electronic effects of fluorine and BOC groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Fluorine’s Electron-Withdrawing Effect :
- BOC Group Stability :
Q. Experimental Design :
Q. What strategies resolve contradictions in spectroscopic data for fluorinated aromatic intermediates?
Methodological Answer: Contradictions often arise from:
- Rotameric Forms : Fluorine’s electronegativity causes slow rotation in BOC-protected amines, splitting NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Impurity Identification :
- LC-MS/MS detects byproducts (e.g., de-BOC intermediates).
- Compare experimental IR spectra with computational (DFT) predictions for C=O (BOC, ~1700 cm⁻¹) and O-H (phenol, ~3200 cm⁻¹) stretches .
Case Study :
In a synthesis of 3-fluoro-4-hydroxybenzaldehyde derivatives, conflicting ¹³C NMR data (δ 160 ppm for C-F vs. 165 ppm for C=O) were resolved via 2D HSQC to assign quaternary carbons .
Q. How can this compound be applied in designing enzyme inhibitors or liquid crystals?
Methodological Answer:
- Enzyme Inhibitors :
- The phenol group acts as a hydrogen-bond donor to active-site residues (e.g., in 1-deoxy-D-xylulose-5-phosphate synthase). Replace BOC with bioisosteres (e.g., carbamates) to modulate lipophilicity .
- IC₅₀ values improve with fluorinated aryl groups due to enhanced π-stacking (e.g., 41 in : IC₅₀ = 0.024 μM) .
- Liquid Crystals :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
